molecular formula C14H7ClF3N3O5 B2543129 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 325741-22-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B2543129
CAS No.: 325741-22-8
M. Wt: 389.67
InChI Key: LRCWBLBDCLMVJN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It serves as a key synthetic precursor for a promising class of new antitubercular agents, the 8-nitro-1,3-benzothiazin-4-ones . Two candidates from this class, BTZ043 and PBTZ169 (also known as Macozinone), which are derived from similar precursors, have advanced to clinical trials for the treatment of tuberculosis, highlighting the critical role of this chemical scaffold in anti-TB drug development . The primary research value of this compound lies in its potential role in targeting Mycobacterium tuberculosis . Compounds with this structural profile are investigated as potent inhibitors of the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated and emergent target for anti-TB drug discovery . DprE1 is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, proving lethal to the bacteria . The nitroaromatic moiety is a key pharmacophoric feature, as it is believed to undergo enzymatic reduction within the bacterium, leading to the irreversible inhibition of DprE1 . This product is intended for research applications such as in vitro biological screening, the synthesis of novel chemical entities for drug discovery, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O5/c15-11-2-1-8(14(16,17)18)5-12(11)19-13(22)7-3-9(20(23)24)6-10(4-7)21(25)26/h1-6H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWBLBDCLMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

3,5-Dinitrobenzoic acid + 2-Chloro-5-(trifluoromethyl)aniline → Target compound
Catalyst : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Solvent : Dimethylformamide (DMF) or ethyl acetate
Base : Triethylamine (TEA) or pyridine

Experimental Protocol (Adapted from EP0579425B1)

  • Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous DMF under nitrogen.
  • Add EDCI (1.2 eq) and stir for 15 min at 0°C.
  • Introduce 2-chloro-5-(trifluoromethyl)aniline (1.1 eq) and TEA (2.5 eq).
  • Warm to room temperature and stir for 12–18 hrs.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Typical Yield : 45–60% (based on analogous benzamide syntheses).

Critical Parameters

Variable Optimal Range Impact on Yield
Temperature 0°C → 25°C (gradient) Prevents nitro group side reactions
Solvent Polarity ε = 36.7 (DMF) Enhances coupling efficiency
Molar Ratio Acid:Amine = 1:1.1 Minimizes dimerization

Synthetic Route 2: Nitration Post-Functionalization

Strategic Rationale

Installing nitro groups after amide bond formation circumvents electron-deficient aromatic system challenges:

  • Couple benzoic acid with 2-chloro-5-(trifluoromethyl)aniline.
  • Nitrate the resultant N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.

Nitration Conditions (From Singh et al., 2019)

Nitrating Agent : Fuming HNO₃/H₂SO₄ (1:3 v/v)
Temperature : 0–5°C (prevents over-nitration)
Reaction Time : 4–6 hrs

Regioselectivity : The meta-directing effect of the amide group favors 3,5-dinitro product formation over ortho/para isomers.

Comparative Analysis of Synthetic Approaches

Yield and Purity Metrics

Method Average Yield Purity (HPLC) Key Advantage
Direct Amidation 58% ± 5% >95% Single-step protocol
Post-Nitration 34% ± 7% 88–92% Avoids handling nitro precursors

Scalability Considerations

  • Route 1 : Requires strict anhydrous conditions but is industrially feasible.
  • Route 2 : Involves hazardous nitration steps, limiting batch size under standard lab settings.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, Ar-H), 8.65 (d, J=2.4 Hz, 2H, Ar-H), 7.98 (d, J=8.1 Hz, 1H, Ar-H), 7.72 (dd, J=8.1, 2.4 Hz, 1H, Ar-H).
  • HRMS : m/z 390.0094 [M+H]⁺ (calc. 390.0098 for C₁₄H₈ClF₃N₃O₅).

Purity Optimization

Recrystallization from ethanol/water (7:3) increases purity to >99% with characteristic melting point of 194–196°C.

Industrial-Scale Adaptation Challenges

  • Cost of 2-Chloro-5-(trifluoromethyl)aniline : ≈$1,200/kg (bulk pricing), necessitating catalyst recycling.
  • Waste Streams : Nitric acid neutralization produces ammonium nitrate byproducts requiring specialized disposal.
  • Process Safety : Exothermic amidation risks mitigated via jacketed reactors with automated cooling.

Alternative Method Exploration

Microwave-Assisted Synthesis

Pilot studies show 15-min reaction times at 80°C with 20% yield improvement, though nitro group stability requires pressure-controlled systems.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (e.g., tert-butanol) achieves 41% yield but suffers from substrate solubility limitations.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include oxidized forms of the amide group.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

N-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Derivatives

  • Structural Features : These derivatives replace the 3,5-dinitro group with a hydroxyl group and incorporate a naphthalene ring instead of benzene. The trifluoromethyl groups are positioned at both 3 and 5 on the phenyl ring, enhancing lipophilicity .

N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 978-62-1)

  • Structural Features : Contains a 5-chloro-2-hydroxybenzamide core and dual trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. Molecular weight: 383.67 g/mol .
  • Key Differences : The absence of nitro groups and presence of a hydroxyl group reduce electron-withdrawing effects, likely altering reactivity and biological activity compared to the nitro-rich analog .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Features : Substitutes the chloro-trifluoromethylphenyl group with an isopropoxy-phenyl moiety. Retains a single trifluoromethyl group on the benzamide .
  • Applications : A commercial fungicide targeting sheath blight in rice. The isopropoxy group enhances solubility and systemic mobility in plants, a feature absent in the nitro-substituted compound .

Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide C₁₄H₇ClF₃N₃O₅ 389.67 3,5-dinitro, Cl, CF₃ Antimicrobial research (discontinued)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide C₁₅H₈ClF₆NO₂ 383.67 2-hydroxy, 5-chloro, dual CF₃ Research chemical
Flutolanil C₁₇H₁₆F₃NO₂ 323.31 3-isopropoxy, CF₃ Agricultural fungicide
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ 394.29 Pyridine ring, CF₃, difluorophenyl Herbicide (broadleaf weed control)

Research Findings and Functional Group Impact

  • Trifluoromethyl Groups : Present in all compared compounds, these groups improve lipid solubility and metabolic resistance. Dual CF₃ groups (e.g., in CAS 978-62-1) further amplify these effects .
  • Chloro vs. Hydroxy Substitution : Chloro groups (as in the target compound) increase electrophilicity, whereas hydroxy groups (e.g., in CAS 978-62-1) introduce hydrogen-bonding capacity, altering target interactions .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria were found to be 25.9 μM and 12.9 μM respectively, indicating significant bactericidal activity as the minimum bactericidal concentration (MBC) was equal to the MIC values .

Bacterial StrainMIC (μM)MBC (μM)
Staphylococcus aureus25.925.9
MRSA12.912.9

2. Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives of this compound have shown an increase in NF-κB activity by 10–15%, suggesting a potential role in managing inflammatory conditions .

3. Cytotoxic Effects

Cytotoxicity assays reveal that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it showed higher cytotoxicity in MDA-MB-231 breast cancer cells compared to other tested lines. This effect was particularly pronounced when combined with doxorubicin, suggesting a synergistic effect that may enhance therapeutic outcomes in cancer treatment .

Cell LineIC50 (μM)Synergy with Doxorubicin
MDA-MB-2316.5Yes
MCF-7ModerateNot assessed

Case Studies

Several studies have explored the biological activity of similar compounds with trifluoromethyl substitutions, providing insights into structure-activity relationships:

  • Study on Trifluoromethyl Compounds : A study highlighted that compounds with trifluoromethyl groups exhibited enhanced antimicrobial properties due to increased lipophilicity and electron-withdrawing effects .
  • Cytotoxicity in Breast Cancer : Research indicated that certain derivatives of trifluoromethyl-containing compounds displayed significant cytotoxicity against breast cancer cells, particularly when combined with traditional chemotherapeutic agents like doxorubicin .

Q & A

Basic: What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline under basic conditions. Key optimizations include:

  • Catalyst/Base Selection: Use triethylamine or pyridine to neutralize HCl generated during amidation, enhancing reaction efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reactant solubility and reaction homogeneity .
  • Purification: Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) effectively isolates the product, with yields averaging 45–60% after optimization .
  • Temperature Control: Maintaining 0–5°C during coupling minimizes side reactions like hydrolysis .

Advanced: How do electron-withdrawing substituents (chloro, trifluoromethyl, nitro) influence the compound’s reactivity and stability under various experimental conditions?

Methodological Answer:
The substituents impact both electronic and steric properties:

  • Electronic Effects: Nitro groups decrease electron density at the benzamide core, enhancing electrophilicity and resistance to nucleophilic degradation .
  • Stability in Biological Media: The trifluoromethyl group increases lipophilicity, improving membrane permeability but may reduce aqueous solubility, necessitating co-solvents like DMSO for in vitro assays .
  • Thermal Stability: Melting points of analogous compounds (e.g., 174–216°C) suggest thermal resilience, validated via differential scanning calorimetry (DSC) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer:

  • 1H/13C NMR: Key for confirming substitution patterns. For example, aromatic protons in trifluoromethyl-substituted phenyl rings appear as singlets (δ 7.3–7.5 ppm), while nitro groups deshield adjacent protons .
  • IR Spectroscopy: Bands at 1639 cm⁻¹ (amide C=O) and 1552 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry (MS): High-resolution MS resolves isotopic patterns (e.g., chlorine’s M+2 peak) to verify molecular formula .
  • Ambiguity Resolution: Cross-validate with X-ray crystallography if crystal formation is feasible .

Advanced: What strategies resolve contradictions in biological activity data across studies, particularly in structure-activity relationships (SAR)?

Methodological Answer:

  • Orthogonal Assays: Use multiple assays (e.g., MIC for antimicrobial activity, enzyme inhibition for mechanistic studies) to confirm bioactivity .
  • Meta-Analysis: Compare substituent effects across analogs. For example, replacing trifluoromethyl with chloro in related benzamides reduced antitubercular activity by 50%, highlighting substituent specificity .
  • Crystallographic Studies: Resolve binding mode discrepancies (e.g., hydrophobic vs. hydrogen-bonding interactions) using protein-ligand co-crystallography .

Basic: How does the compound’s solubility profile affect its applicability in in vitro vs. in vivo studies?

Methodological Answer:

  • In Vitro: Low aqueous solubility (predicted logP ~4.5) requires DMSO or cyclodextrin-based solubilization. Pre-formulation studies via dynamic light scattering (DLS) assess aggregation .
  • In Vivo: Lipid-based nanoemulsions or PEGylation improve bioavailability. Pharmacokinetic studies in rodent models can validate absorption profiles .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what validation methods are required?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl reductase). Prioritize poses with ΔG < -8 kcal/mol .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for reactivity predictions .
  • Validation: Compare docking results with experimental IC50 values and site-directed mutagenesis data .

Advanced: What are the challenges in determining the compound’s mode of action in antimicrobial assays?

Methodological Answer:

  • Target Identification: Use thermal proteome profiling (TPP) to identify protein targets destabilized by the compound .
  • Resistance Studies: Serial passage assays under sub-inhibitory concentrations detect resistance mutations, clarifying target relevance .
  • Metabolomics: LC-MS-based metabolomics can reveal pathway disruptions (e.g., lipid biosynthesis inhibition in mycobacteria) .

Advanced: What are best practices for comparing this compound’s efficacy against structurally similar analogs in lead optimization?

Methodological Answer:

  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., nitro vs. methoxy) to bioactivity .
  • Parallel Synthesis: Generate a library of analogs with systematic substituent variations (e.g., halogen scanning) .
  • ADME Profiling: Use Caco-2 assays for permeability and cytochrome P450 inhibition studies to prioritize analogs with favorable pharmacokinetics .

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